3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea
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Overview
Description
3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea is a useful research compound. Its molecular formula is C20H16Cl3N5O2 and its molecular weight is 464.73. The purity is usually 95%.
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Scientific Research Applications
Molecular Modeling and Spectral Studies
- The spectral behavior and electron transfer characteristics of similar compounds have been investigated using spectroscopy and molecular modeling techniques. These studies help understand the active form of biologically active compounds, potentially influencing electron transfer chains and oxidative stress (Bhaskar & Ramachandraiah, 2017).
Synthesis and In Vitro Screening
- Novel pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings, demonstrating moderate to good binding energies on target proteins. These compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Cytotoxic Effects and Anticancer Activity
- Synthesized compounds related to pyridine derivatives have been screened for cytotoxic activity against tumor cell lines. Some compounds showed significant inhibitory effects, higher than reference drugs, and were non-cytotoxic towards normal cells (Flefel et al., 2015).
Evaluation of Antioxidant Activity
- A series of compounds, including pyridazinone derivatives, were synthesized and evaluated for their in-vitro antioxidant activity. The antioxidant potential was assessed using DPPH and hydrogen peroxide scavenging activities (Mehvish & Kumar, 2022).
Crystallographic and Docking Studies
- Detailed descriptions of new pyridine ligands were reported, including crystallographic structure analysis and molecular docking to investigate their binding areas, revealing inhibitory activity against E. coli (Topal, 2020).
Mechanism of Action
Target of Action
The primary target of 3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea is the ryanodine receptor . Ryanodine receptors (RyRs) are selective ion channels that modulate the release of calcium .
Mode of Action
This compound acts as a ryanodine receptor agonist . It activates the receptor, causing the release of calcium, which depletes internal calcium and ultimately prevents further muscle contraction .
Biochemical Pathways
The activation of the ryanodine receptor by this compound affects the calcium signaling pathway . This leads to downstream effects such as muscle contraction inhibition .
Result of Action
The molecular and cellular effects of this compound’s action result in the prevention of muscle contraction . This is due to the depletion of internal calcium caused by the activation of the ryanodine receptor .
Properties
IUPAC Name |
1-[(Z)-N-[(6-chloropyridin-2-yl)amino]-C-[(2,4-dichlorophenoxy)methyl]carbonimidoyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N5O2/c21-13-9-10-16(15(22)11-13)30-12-19(28-27-18-8-4-7-17(23)25-18)26-20(29)24-14-5-2-1-3-6-14/h1-11H,12H2,(H,25,27)(H2,24,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJBIGNWIXBWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=NNC2=NC(=CC=C2)Cl)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/C(=N\NC2=NC(=CC=C2)Cl)/COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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